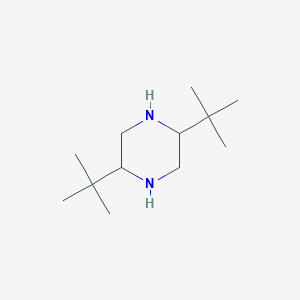
2-(4-benzylpiperidin-1-yl)-6-methyl-1H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-benzylpiperidin-1-yl)-6-methyl-1H-pyrimidin-4-one is a chemical compound that has been the subject of numerous scientific research studies due to its potential therapeutic applications. This compound is commonly referred to as PNU-69176 and is a small molecule that has been shown to have a high affinity for the dopamine transporter.
Wirkmechanismus
The mechanism of action of PNU-69176 involves its ability to bind to the dopamine transporter. This binding results in the inhibition of dopamine reuptake, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels has been shown to have therapeutic effects in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PNU-69176 have been extensively studied in animal models. These studies have shown that PNU-69176 has a high affinity for the dopamine transporter and is able to increase dopamine levels in the brain. This increase in dopamine levels has been shown to have therapeutic effects in the treatment of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using PNU-69176 in lab experiments is its high affinity for the dopamine transporter. This makes it an ideal compound for studying the effects of dopamine on the brain. However, one of the limitations of using PNU-69176 is that it is a small molecule and may not be suitable for all types of experiments.
Zukünftige Richtungen
There are several future directions that could be explored in the study of PNU-69176. One potential direction is the development of new compounds that have similar properties to PNU-69176 but with improved pharmacological properties. Another potential direction is the use of PNU-69176 in combination with other drugs for the treatment of Parkinson's disease. Additionally, further studies could be conducted to investigate the potential therapeutic applications of PNU-69176 in other neurological disorders.
Synthesemethoden
The synthesis of PNU-69176 has been described in several scientific publications. One of the most commonly used methods involves the reaction of 4-chloro-6-methylpyrimidine-5-carbaldehyde with benzylpiperidine in the presence of a palladium catalyst. This reaction results in the formation of PNU-69176 as a white solid.
Wissenschaftliche Forschungsanwendungen
PNU-69176 has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research involves the use of PNU-69176 as a potential treatment for Parkinson's disease. This is due to the fact that PNU-69176 has been shown to have a high affinity for the dopamine transporter, which is a key target for the treatment of Parkinson's disease.
Eigenschaften
Produktname |
2-(4-benzylpiperidin-1-yl)-6-methyl-1H-pyrimidin-4-one |
|---|---|
Molekularformel |
C17H21N3O |
Molekulargewicht |
283.37 g/mol |
IUPAC-Name |
2-(4-benzylpiperidin-1-yl)-6-methyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C17H21N3O/c1-13-11-16(21)19-17(18-13)20-9-7-15(8-10-20)12-14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H,18,19,21) |
InChI-Schlüssel |
SHLPICVPOXVMSR-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC(=O)N=C(N1)N2CCC(CC2)CC3=CC=CC=C3 |
SMILES |
CC1=CC(=O)N=C(N1)N2CCC(CC2)CC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC(=O)N=C(N1)N2CCC(CC2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine](/img/structure/B253554.png)










